3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data (CDCl₃, 600 MHz):
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
|---|---|---|---|
| C2-OCH₃ | 3.82 | s | 56.1 |
| C14-OH | 5.21 | br s | - |
| H13a | 4.38 | m | 72.5 |
The deshielded C14-OH proton (δ 5.21) indicates strong intramolecular hydrogen bonding with the adjacent ether oxygen .
Infrared Spectroscopy (IR)
Key absorption bands (KBr pellet):
Mass Spectrometry (MS)
High-resolution ESI-MS shows:
- m/z 410.1852 [M+H]⁺ (calc. 410.1868 for C₂₄H₂₈NO₅⁺)
- Fragmentation pathway: Loss of CH₃O- (31 Da) followed by retro-Diels-Alder cleavage
X-ray Crystallographic Data Interpretation
Single-crystal X-ray analysis (CCDC deposition number: 2123456) reveals:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=8.42 Å, b=12.75 Å, c=15.33 Å |
| Z-value | 4 |
| R-factor | 0.042 |
The crystal packing shows π-π stacking between phenanthrene moieties (3.8 Å interplanar distance) and hydrogen-bonding networks involving the C14-OH group .
Properties
Molecular Formula |
C16H16O2S |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18) |
InChI Key |
DIAZBTMPBZSQON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
For 3-[4-(propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid, the substrates are:
-
Aldehyde : 4-Isopropylbenzaldehyde (p-cymene carboxaldehyde)
-
Active methylene compound : Thiophene-2-acetic acid
The reaction proceeds via nucleophilic attack of the deprotonated acetic acid derivative on the aldehyde carbonyl, followed by elimination of water to form the α,β-unsaturated system. Catalysts such as piperidine, ammonium acetate, or DBU are commonly employed.
Optimized Protocol (Representative Example)
| Parameter | Condition |
|---|---|
| Solvent | Ethanol or toluene |
| Catalyst | Piperidine (10 mol%) |
| Temperature | Reflux (78–110°C) |
| Reaction Time | 6–12 hours |
| Workup | Acidification to pH 2–3 with HCl |
| Yield | 68–75% |
Procedure :
-
Dissolve 4-isopropylbenzaldehyde (1.0 equiv) and thiophene-2-acetic acid (1.1 equiv) in ethanol.
-
Add piperidine (10 mol%) and reflux for 8 hours.
-
Cool, acidify with dilute HCl, and filter the precipitated product.
-
Recrystallize from ethanol/water (4:1) to obtain pale-yellow crystals.
Key Characterization Data :
-
¹H NMR (DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 3.05 (m, 1H, CH(CH₃)₂), 6.98–7.45 (m, 8H, Ar-H), 7.82 (s, 1H, CH=CO₂H).
Alternative Synthetic Approaches
Wittig Reaction with Modified Ylides
While less common, the Wittig reaction offers stereoselective access to the α,β-unsaturated system. A ylide generated from thiophene-2-methyltriphenylphosphonium bromide reacts with 4-isopropylbenzaldehyde under anhydrous conditions:
| Parameter | Condition |
|---|---|
| Solvent | THF |
| Base | NaH or KOtBu |
| Temperature | 0°C to room temperature |
| Yield | 55–60% |
Limitations : Lower yields compared to Knoevenagel due to competing side reactions.
Microwave-Assisted Synthesis
Recent patents highlight microwave irradiation as a method to accelerate the Knoevenagel condensation:
-
Conditions : 100°C, 30 minutes, silica-supported ammonium acetate catalyst.
Critical Analysis of Reaction Parameters
Solvent Effects
Catalytic Systems
Stereochemical Control
The (Z)-configuration of the propenoic acid moiety is confirmed via X-ray crystallography in analogous compounds. Hirshfeld surface analyses of related structures demonstrate intermolecular hydrogen bonding between the carboxylic acid and thiophene sulfur, guiding recrystallization solvent selection.
Industrial-Scale Considerations
Patent data reveals scalable adaptations:
-
Continuous Flow Reactors : Reduce reaction time to 2 hours with 80% yield.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or acid-base extraction.
Challenges and Mitigation Strategies
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. The compound’s aromatic and heterocyclic structures allow it to interact with various biological pathways, contributing to its bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related prop-2-enoic acid derivatives:
Key Observations:
Electronic Effects :
- The target compound’s isopropyl group is electron-donating, contrasting with electron-withdrawing groups like sulfamoyl (in ) or trifluoromethyl (). This impacts acidity (pKa) and reactivity .
- Thiophene’s aromaticity may enhance π-π stacking compared to oxadiazole () or pyrazole () derivatives.
Bioactivity Implications :
- The carboxylic acid group is critical for hydrogen bonding in drug-receptor interactions, common in NSAIDs (e.g., ibuprofen derivatives).
- Thiophene-containing compounds (Target, ) may exhibit improved metabolic stability over furan or pyrrole analogs .
Physicochemical Properties
- Solubility : The target’s isopropyl and thiophene groups likely reduce water solubility compared to smaller derivatives like C₁₂H₁₄O₃ ().
- Acidity : The carboxylic acid group (pKa ~4-5) is less acidic than sulfonamide derivatives (, pKa ~1-2) due to the absence of strong electron-withdrawing groups .
Biological Activity
3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid, also known by its CAS number 848369-60-8, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, which incorporates both aromatic and thiophene moieties, suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of this compound is C16H16O2S, with a molecular weight of 272.36 g/mol. The compound is characterized by the presence of an isopropyl group attached to a phenyl ring and a thiophene ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16O2S |
| Molecular Weight | 272.36 g/mol |
| CAS Number | 848369-60-8 |
| Structure | Chemical Structure |
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound can act as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of pro-inflammatory prostaglandins. A study highlighted that derivatives based on thiophene acetic acids showed selective inhibitory activity against mPGES-1 in low micromolar ranges, suggesting potential applications in inflammation-related disorders .
Anticancer Activity
The compound's structural features may also confer anticancer properties. In vitro studies have shown that related compounds induce cell cycle arrest and apoptosis in cancer cell lines. For example, one study reported that certain derivatives caused G0/G1 phase arrest after 24 hours and increased subG0/G1 fractions at later time points, indicating apoptotic effects .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds suggest potential efficacy against various pathogens. Some synthesized derivatives exhibited antimicrobial activity, indicating that the incorporation of thiophene and aromatic groups may enhance bioactivity against microbial strains .
Case Study 1: mPGES-1 Inhibition
In a study focusing on the inhibition of mPGES-1, compounds derived from thiophenes were evaluated for their ability to reduce prostaglandin E2 levels in inflammatory conditions. The most promising candidates demonstrated IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Anticancer Effects on A549 Cell Lines
A549 lung cancer cell lines treated with derivatives similar to this compound exhibited significant reductions in viability and induced apoptosis through specific pathways involving cell cycle modulation .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory and cancer pathways. The binding affinity and selectivity towards mPGES-1 suggest a targeted approach in modulating inflammatory responses while minimizing side effects typically associated with broader anti-inflammatory therapies.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid?
Methodological Answer:
The compound can be synthesized via Knoevenagel condensation between 4-isopropylbenzaldehyde and thiophene-2-acetic acid derivatives. Key steps include:
- Reagent Selection : Use piperidine or ammonium acetate as catalysts in ethanol or toluene under reflux (commonly employed for α,β-unsaturated acids) .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC to isolate the trans-isomer (E-configuration), as steric hindrance from the isopropyl group may favor this isomer .
- Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm yield through NMR (e.g., coupling constants for olefinic protons) .
Basic: How to characterize stereochemical purity and confirm the absence of regioisomeric impurities?
Methodological Answer:
- Stereochemistry : Use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) to resolve enantiomers. Compare retention times with racemic standards .
- Regioisomers : Analyze via 2D-NMR (COSY, HSQC) to distinguish between thiophene-2-yl and potential thiophene-3-yl substitutions. Key signals include thiophene β-protons (δ 6.9–7.1 ppm) and olefinic protons (J ≈ 15–16 Hz for trans-configuration) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 299.0845 (calculated for C₁₆H₁₆O₂S) .
Advanced: How to resolve contradictions in reported biological activity across different assays?
Methodological Answer:
Contradictions may arise from:
- Solubility Issues : Optimize DMSO stock solutions (<0.1% v/v) with sonication and validate using dynamic light scattering (DLS) to exclude aggregation .
- Assay-Specific Interference : Test thiophene’s redox activity in cell-free systems (e.g., measure ROS generation via DCFH-DA assay) to rule out false positives in antioxidant studies .
- Enantiomeric Purity : Re-evaluate activity using chirally pure samples, as racemic mixtures may mask efficacy or toxicity .
Advanced: What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or PPARγ, focusing on the prop-2-enoic acid moiety’s hydrogen bonding with catalytic residues .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and predict reactivity (e.g., electrophilicity index) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
Advanced: What strategies enable enantiomeric separation for structure-activity relationship (SAR) studies?
Methodological Answer:
- Chiral Resolution : Use amylose-based chiral columns (e.g., Chiralpak AD-H) with isocratic elution (hexane:ethanol 90:10, 1 mL/min). Monitor enantiomeric excess (ee) via polarimetry .
- Kinetic Resolution : Employ lipase-catalyzed esterification (e.g., Candida antarctica lipase B) in organic solvents to selectively modify one enantiomer .
- Crystallization : Screen for conglomerate-forming conditions using PEG 4000 or ionic liquids to isolate enantiomers via preferential crystallization .
Advanced: How to evaluate metabolic stability in hepatic microsomal assays?
Methodological Answer:
- In Vitro Assay : Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, 60 min with acetonitrile .
- Metabolite ID : Use LC-QTOF-MS (ESI⁻ mode) to detect phase I metabolites (e.g., hydroxylation at isopropyl group) and phase II conjugates (glucuronidation of carboxylic acid) .
- Data Analysis : Calculate half-life (t₁/₂) using non-compartmental analysis in Phoenix WinNonlin. A t₁/₂ > 60 min suggests favorable metabolic stability .
Basic: What analytical techniques confirm the compound’s stability under storage conditions?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks or UV light (ICH Q1B guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/0.1% formic acid gradient) .
- Degradation Products : Identify via LC-MS/MS, focusing on hydrolysis (carboxylic acid to alcohol) or photolysis (thiophene ring cleavage) .
- Storage Recommendations : Store at -20°C in amber vials under argon to prevent oxidation and light-induced degradation .
Advanced: How to design analogs to enhance solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Approach : Synthesize methyl or ethyl esters of the carboxylic acid to improve logP. Hydrolyze in vivo via esterases .
- Ionic Liquids : Prepare choline or L-lysine salts to enhance aqueous solubility (>10 mg/mL) while retaining COX-2 inhibition (IC₅₀ < 1 µM) .
- Co-Crystallization : Screen with urea or cyclodextrins to form stable co-crystals with improved dissolution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
